REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=C(N)[S:8][C:4]=2[CH:3]=1.[OH-].[K+].Cl>O>[NH2:6][C:5]1[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][C:4]=1[SH:8] |f:1.2|
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=C(S2)N)C=C1
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was diluted with ice
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3× with EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed twice with a brine solution (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Cl)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |